molecular formula C19H22 B14370560 2-(2-Methylpentan-2-YL)-9H-fluorene CAS No. 89991-13-9

2-(2-Methylpentan-2-YL)-9H-fluorene

Cat. No.: B14370560
CAS No.: 89991-13-9
M. Wt: 250.4 g/mol
InChI Key: WSYYMJLVXDPSGS-UHFFFAOYSA-N
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Description

2-(2-Methylpentan-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpentan-2-YL)-9H-fluorene typically involves the alkylation of fluorene with 2-methylpentan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of fluorene, making it more nucleophilic. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpentan-2-YL)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Halogenated or nitrated fluorenes.

Scientific Research Applications

2-(2-Methylpentan-2-YL)-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Methylpentan-2-YL)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-2-ol: An alcohol with a similar alkyl group but different functional properties.

    Fluorenone: An oxidized derivative of fluorene with distinct chemical behavior.

    Hydrofluorene: A reduced form of fluorene with different reactivity.

Uniqueness

2-(2-Methylpentan-2-YL)-9H-fluorene is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89991-13-9

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

2-(2-methylpentan-2-yl)-9H-fluorene

InChI

InChI=1S/C19H22/c1-4-11-19(2,3)16-9-10-18-15(13-16)12-14-7-5-6-8-17(14)18/h5-10,13H,4,11-12H2,1-3H3

InChI Key

WSYYMJLVXDPSGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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